molecular formula C12H20ClN5 B12232348 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12232348
M. Wt: 269.77 g/mol
InChI Key: LKSRBJIEEULFNF-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole-derived amine hydrochloride salt. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . This compound features a pyrazole core substituted with ethyl, methyl, and aminomethyl groups, with a hydrochloride counterion enhancing its solubility and stability.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-12(9(2)6-14-17)7-13-11-8-16(4)15-10(11)3;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

LKSRBJIEEULFNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,3-dimethylpyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Biological Activity

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where x,y,zx,y,z represent the number of carbon, hydrogen, and nitrogen atoms respectively. The specific arrangement of the pyrazole rings contributes to its biological activity.

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Pyrazoles have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Certain pyrazole compounds demonstrate significant antibacterial and antifungal activity.

Antitumor Activity

Recent studies have highlighted the efficacy of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF73.79Apoptosis
A54926.00Cell Cycle Arrest
Hep-23.25Cytotoxicity

These results suggest that the compound can effectively inhibit tumor growth through multiple pathways.

Anti-inflammatory Activity

The compound has also shown promising results in reducing inflammation. In vitro studies indicate that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6.

Antimicrobial Activity

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride has been tested against various bacterial strains with notable success:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

These findings support its potential use as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on mice bearing xenograft tumors demonstrated that treatment with N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride resulted in a significant reduction in tumor size compared to control groups.
  • Inflammatory Response Reduction : In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in edema formation.

Comparison with Similar Compounds

Notes:

  • Fluorine Substitution : The presence of fluorine in analogs (e.g., 2-fluoroethyl or difluoromethyl groups) increases metabolic stability and membrane permeability compared to the target compound’s ethyl/methyl substituents .

Physicochemical and Functional Differences

  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, fluorinated analogs (e.g., C₁₂H₁₉ClFN₅) may exhibit lower solubility in polar solvents due to increased hydrophobicity .
  • Stability : Difluoromethyl groups (CAS 1946813-55-3) confer resistance to oxidative degradation compared to alkyl-substituted pyrazoles .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step alkylation and amination, similar to Example 27 in , which describes the preparation of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride .

Research and Application Insights

  • Biological Activity: Pyrazole amines are often explored as kinase inhibitors or GPCR modulators. Fluorinated derivatives (e.g., C₁₂H₁₉ClFN₅) show enhanced selectivity in enzyme inhibition assays compared to non-fluorinated analogs .
  • Toxicological Profiles : While specific data for the target compound are unavailable, structurally related substances like N-hydroxy-MDA (hydrochloride) (CAS 74341-83-6) are flagged for research use only, emphasizing the need for rigorous safety assessments in analogs .

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